L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is a synthetic derivative of L-Phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino and carboxyl groups of L-Phenylalanine. The process includes:
Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butylthio (tBuS) group.
These protective groups are introduced through a series of reactions involving reagents such as Fmoc-Cl and tBuS-Cl under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of reactions:
Deprotection Reactions: Removal of the Fmoc and tBuS groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tBuS removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- serves as a building block .
Scientific Research Applications
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in:
Chemistry: As a protected amino acid in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound acts by providing a protected form of L-Phenylalanine, allowing for selective peptide bond formation. The Fmoc group protects the amino group, preventing unwanted reactions, while the tBuS group protects the carboxyl group. These protective groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalanine,4-[(1,1-dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-
Uniqueness
L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protective groups, which offer selective deprotection and coupling reactions, making it highly valuable in peptide synthesis .
Properties
CAS No. |
204716-12-1 |
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Molecular Formula |
C28H29NO4S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2S)-3-(4-tert-butylsulfanylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H29NO4S/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
SCXBPQCFWOUPMW-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)SC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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